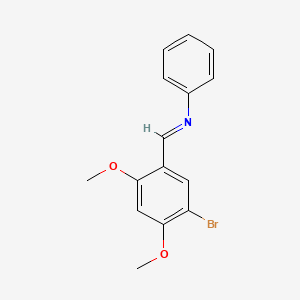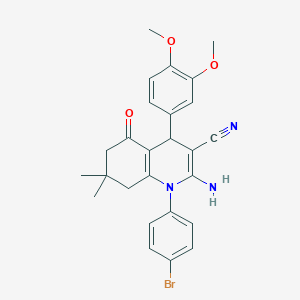![molecular formula C23H19Cl2N3O3 B15011622 5-{[(Z)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15011622.png)
5-{[(Z)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Z)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodiazole core and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent introduction of the substituents. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
5-[(Z)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzothiazoles: Another class of heterocycles with similar properties and applications.
Uniqueness
What sets 5-[(Z)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C23H19Cl2N3O3 |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C23H19Cl2N3O3/c1-2-30-22-9-14(12-26-17-6-7-19-20(11-17)28-23(29)27-19)3-8-21(22)31-13-15-4-5-16(24)10-18(15)25/h3-12H,2,13H2,1H3,(H2,27,28,29) |
InChIキー |
PQBPIVKPGPTSJB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)OCC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B15011545.png)
![5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one 1-oxide](/img/structure/B15011552.png)
![2-[(4-fluoro-3-nitrobenzyl)sulfanyl]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15011559.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15011565.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B15011572.png)



![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15011597.png)
![3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011600.png)
![N-(3,5-dibromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15011603.png)

![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15011620.png)
![2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15011626.png)
